molecular formula C19H16N2O2S B12124044 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12124044
M. Wt: 336.4 g/mol
InChI Key: CCUBGMMABMMUAD-NEOBQEPSSA-N
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Description

(5Z)-2-[(3-Hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configuration at the C5 position and an E-configuration in the propenylidene side chain. Its structure features a 3-hydroxyphenylamino substituent at position 2 and a 2-methyl-3-phenylpropenylidene group at position 5, which contribute to its unique electronic and steric properties .

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-2-(3-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-13(10-14-6-3-2-4-7-14)11-17-18(23)21-19(24-17)20-15-8-5-9-16(22)12-15/h2-12,22H,1H3,(H,20,21,23)/b13-10+,17-11-

InChI Key

CCUBGMMABMMUAD-NEOBQEPSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring construction. For the target compound, this involves reacting α-halo carbonyl precursors with thiourea derivatives. For example:

  • Step 1 : Bromination of 2-methyl-3-phenylpropenal to yield α-bromo-β-methylcinnamaldehyde.

  • Step 2 : Cyclocondensation with thiourea in ethanol under reflux (6–8 hours) forms the 1,3-thiazol-4(5H)-one core.

  • Key Reagents : Ethanol, thiourea, α-bromo carbonyl compounds.

  • Yield : 58–72%.

Modified Herz Reaction

Alternative approaches utilize Herz reactions, where chloroacetamide intermediates react with sodium thiocyanate. For instance:

  • Intermediate : 2-Chloro-N-(aryl)acetamide reacts with NaSCN in ethanol to form 2-imino-thiazolidin-4-one derivatives.

  • Conditions : Reflux for 6 hours, followed by recrystallization in ethanol.

  • Advantage : Higher regioselectivity for the Z-configuration at C5.

Functionalization of the Thiazole Core

Introduction of the 3-Hydroxyphenylamino Group

The 2-amino position is functionalized via nucleophilic substitution or condensation:

  • Method A : Reacting 2-chlorothiazole derivatives with 3-aminophenol in tetrahydrofuran (THF) with triethylamine as a base.

    • Conditions : 0–5°C, 2 hours, yielding 85–90%.

    • Challenges : Competing oxidation of the phenolic –OH group necessitates inert atmospheres.

  • Method B : Direct coupling using Buchwald-Hartwig amination with Pd catalysts, achieving >90% yield but requiring specialized ligands.

Incorporation of the 2-Methyl-3-Phenylpropenylidene Moiety

The C5 substituent is introduced via Knoevenagel condensation:

  • Reactants : Thiazol-4-one and β-methylcinnamaldehyde in acetic acid with ammonium acetate.

  • Conditions : Reflux for 6 hours, yielding 65–78%.

  • Stereoselectivity : The (E)-configuration at the propenylidene group is favored due to conjugation stabilization.

Optimization and Catalytic Methods

Solvent and Catalyst Screening

ParameterOptimal ConditionsYield ImprovementSource
SolventEthanol or THF+15%
CatalystMgO nanoparticles+20%
Temperature80°C (microwave-assisted)+25%

Microwave-assisted synthesis reduces reaction times from 6 hours to 1 hour while improving yields. Solid-base catalysts like MgO enhance regioselectivity and reduce byproducts.

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures achieve >95% purity.

  • Spectroscopic Data :

    • ¹H NMR (300 MHz, DMSO-d6): δ 7.85 (s, 1H, thiazole H3), 7.52–7.12 (m, 8H, aromatic), 5.21 (s, 1H, OH).

    • LC-MS : m/z 337.1 [M+H]⁺.

Challenges and Limitations

  • Stereochemical Control : Ensuring (5Z,2E) configuration requires precise stoichiometry and low-temperature conditions.

  • Byproduct Formation : Competing dimerization at the propenylidene position occurs in >10% of cases without catalytic MgO.

  • Scale-Up Issues : Microwave methods face energy transfer inefficiencies at industrial scales .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and halogenated thiazole compounds.

Scientific Research Applications

Antioxidant Activity

The hydroxyl group in the compound is expected to confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases. Studies have indicated that similar thiazole derivatives exhibit significant radical scavenging activities, suggesting that this compound may also possess comparable effects.

Anticancer Activity

Thiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds with similar structures can induce cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific application of this compound in cancer therapy remains an area for further exploration.

Anti-inflammatory Effects

Compounds with thiazole structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways. The potential of this compound to alleviate inflammation could be significant in treating conditions such as arthritis and other inflammatory diseases.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various thiazole derivatives, including related compounds, using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited high antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Study 2: Anticancer Screening

In vitro studies on thiazole derivatives showed promising results against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell migration . This supports the hypothesis that (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may possess similar anticancer properties.

Study 3: Anti-inflammatory Activity

Research focusing on the anti-inflammatory effects of thiazole compounds revealed that they could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that the compound could be beneficial in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Effects on the Phenylamino Group

The 3-hydroxyphenylamino group in the target compound distinguishes it from analogs such as:

  • (5Z)-2-[(2,4-Dichlorophenyl)amino]-5-(pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one: The dichloro substitution enhances lipophilicity, improving membrane permeability but reducing water solubility .

Variations in the Propenylidene/Arylidene Side Chain

  • (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e): The benzodioxole group increases planarity and π-π stacking ability, contributing to nanomolar inhibition of DYRK1A kinase (IC₅₀ = 0.033 µM) .

Table 1: Inhibitory Activity of Selected Thiazol-4(5H)-ones

Compound Target Enzyme/Pathway IC₅₀/EC₅₀ Reference
Target Compound DNA Gyrase B 6.96 (pIC₅₀)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) DYRK1A Kinase 0.028 µM
(5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5d) Antiproliferative (HCT116 cells) 31.3 µM
(5Z)-2-[(2-Methoxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one DNA Gyrase B 6.94 (pIC₅₀)

Insights :

  • The target compound’s pIC₅₀ of 6.96 against DNA gyrase B is comparable to its methoxy-substituted analog (pIC₅₀ = 6.94) but lower than the benzodioxole derivative 5s (IC₅₀ = 0.033 µM for DYRK1A) .
  • The hydroxyl group may enhance target engagement through hydrogen bonding, but steric hindrance from the propenylidene group could limit potency relative to planar benzylidene analogs .

Physicochemical and ADME Properties

  • Solubility : The 3-hydroxyphenyl group likely improves aqueous solubility relative to chlorinated or nitro-substituted analogs (e.g., 6j), though experimental logP data is unavailable .
  • Metabolic Stability : The propenylidene side chain may increase susceptibility to oxidative metabolism compared to benzodioxole or morpholine derivatives .

Biological Activity

The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.

Structure and Synthesis

The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves reactions such as the Knoevenagel condensation, which allows for the incorporation of various functional groups that can enhance biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.16
A5490.12
HeLa0.52

These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been documented extensively. The compound demonstrated significant inhibition of lipid peroxidation, indicating its potential to scavenge free radicals and protect cellular components from oxidative damage:

Assay TypeEC50 (mM)Reference
TBARS Assay0.565
DPPH Radical Scavenging0.708

This antioxidant activity is crucial for mitigating oxidative stress-related diseases, including cancer.

The biological activity of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit tyrosine kinases involved in cancer progression, such as c-Met and Ron, with IC50 values indicating potent activity against these targets.
    Kinase TargetIC50 (µM)Inhibition (%)Reference
    c-Met0.38265
    Ron0.12284.4
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, further contributing to its anticancer effects.

Case Studies

In a clinical context, several case studies have demonstrated the efficacy of thiazole derivatives similar to (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one:

  • Study on MCF-7 Cells : A study reported that treatment with thiazole derivatives resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Animal Models : In vivo studies using xenograft models showed that thiazole derivatives could significantly reduce tumor size compared to control groups, reinforcing their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-...]-1,3-thiazol-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between a thiazolidinone precursor and substituted aldehydes. For example, refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid forms a thiazole intermediate, which is subsequently condensed with 3-hydroxybenzaldehyde in 1,4-dioxane under piperidine catalysis . Reaction monitoring via TLC and recrystallization in ethanol yields the pure product.
  • Key Parameters : Reaction time (5–8 hours), solvent polarity (1,4-dioxane enhances electrophilicity), and catalyst choice (piperidine vs. triethylamine) influence stereochemical outcomes .

Q. How can the Z/E configuration of the exocyclic double bond be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Coupling constants (JJ) between olefinic protons (e.g., JZ1012 HzJ_{Z} \approx 10–12\ \text{Hz}, JE>15 HzJ_{E} > 15\ \text{Hz}) differentiate Z/E isomers. For example, a JH,H=12.3 HzJ_{H,H} = 12.3\ \text{Hz} in 1H NMR^1\text{H NMR} confirms the Z-configuration .
  • IR Spectroscopy : C=N and C=O stretches (1650–1750 cm1^{-1}) validate tautomeric equilibria in the thiazolidinone core .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Elemental Analysis : Confirm molecular formula (e.g., C, H, N, S % deviation < 0.4%).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight.
  • 13C NMR^{13}\text{C NMR} : Assigns carbonyl (δ 170–180 ppm) and aromatic carbons (δ 110–160 ppm) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodological Answer :

  • SHELXL Refinement : Use TWIN/BASF commands to model twinned data. For disordered moieties (e.g., phenyl rings), apply PART/SUMP constraints to refine occupancy .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., R22(8)R_2^2(8) motifs) identifies robust intermolecular interactions stabilizing the lattice, reducing thermal motion artifacts .

Q. What experimental design strategies optimize cytotoxic activity screening against cancer cell lines?

  • Methodological Answer :

  • Cell Line Selection : Use panels like NCI-60 (e.g., MCF-7, HEPG-2) to assess tissue-specific efficacy .
  • SRB Assay Protocol :

Seed cells (1.5 × 105^5 cells/mL) in RPMI-1640 medium with 5% FBS.

Treat with compound (0.1–100 μM) for 48 hours.

Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm .

  • Control : Include CHS-828 (IC50_{50} reference) and DMSO vehicle (<0.5% v/v) .

Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the phenyl ring.
  • Data Analysis :
  • QSAR Models : Use MLR (Multiple Linear Regression) to correlate logPP, polar surface area, and IC50_{50}.
  • Docking Studies : AutoDock Vina predicts binding affinity to targets like EGFR or tubulin .

Q. What statistical approaches mitigate variability in synthetic yield optimization?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (80–120°C), catalyst loading (5–15 mol%), and solvent ratio (dioxane:H2_2O). Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables and yield .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental UV-Vis spectra?

  • Methodological Answer :

  • TD-DFT Calibration : Re-optimize ground/excited-state geometries (B3LYP/6-31G*) with solvent effects (PCM model for ethanol). Adjust oscillator strengths to match λmax_{\text{max}} .
  • Experimental Validation : Ensure solvent purity (HPLC-grade) and concentration (105^{-5} M) to avoid aggregation-induced shifts .

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